trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine
trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine
Brand Name:
Vulcanchem
CAS No.:
101077-26-3
VCID:
VC20816043
InChI:
InChI=1S/C14H16N2O2/c17-16(18)8-5-11-9-12-3-1-6-15-7-2-4-13(10-11)14(12)15/h5,8-10H,1-4,6-7H2/b8-5+
SMILES:
C1CC2=CC(=CC3=C2N(C1)CCC3)C=C[N+](=O)[O-]
Molecular Formula:
C14H16N2O2
Molecular Weight:
244.29 g/mol
trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine
CAS No.: 101077-26-3
Cat. No.: VC20816043
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101077-26-3 |
|---|---|
| Molecular Formula | C14H16N2O2 |
| Molecular Weight | 244.29 g/mol |
| IUPAC Name | 7-[(E)-2-nitroethenyl]-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene |
| Standard InChI | InChI=1S/C14H16N2O2/c17-16(18)8-5-11-9-12-3-1-6-15-7-2-4-13(10-11)14(12)15/h5,8-10H,1-4,6-7H2/b8-5+ |
| Standard InChI Key | FPOXYWGMGFOREI-VMPITWQZSA-N |
| Isomeric SMILES | C1CC2=CC(=CC3=C2N(C1)CCC3)/C=C/[N+](=O)[O-] |
| SMILES | C1CC2=CC(=CC3=C2N(C1)CCC3)C=C[N+](=O)[O-] |
| Canonical SMILES | C1CC2=CC(=CC3=C2N(C1)CCC3)C=C[N+](=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator